molecular formula C16H24ClNO B1374572 4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-43-8

4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374572
CAS No.: 1219976-43-8
M. Wt: 281.82 g/mol
InChI Key: BADXMQRZWGCSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-allylphenoxy)ethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the allylphenoxyethyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other piperidine derivatives and contributes to its unique applications and effects .

Properties

IUPAC Name

4-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-2-5-15-6-3-4-7-16(15)18-13-10-14-8-11-17-12-9-14;/h2-4,6-7,14,17H,1,5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADXMQRZWGCSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-43-8
Record name Piperidine, 4-[2-[2-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.